![molecular formula C7H8O2 B14448028 (7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol CAS No. 77023-21-3](/img/structure/B14448028.png)
(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Oxabicyclo[410]hepta-2,4-dien-1-yl)methanol is a bicyclic organic compound with a unique structure that includes an oxygen bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol typically involves the reaction of cyclohexene oxide with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate oxirane ring, which is subsequently opened to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Lewis acids or bases can be employed to facilitate the reaction and improve selectivity.
化学反応の分析
Types of Reactions
(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkyl halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and biochemical pathways.
Industry: Used in the production of polymers and materials with specific properties.
作用機序
The mechanism by which (7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol exerts its effects involves the interaction of its reactive sites with various molecular targets. The oxygen bridge and the bicyclic structure provide unique sites for chemical reactions, allowing the compound to participate in a variety of pathways. These interactions can lead to the formation of new bonds and the modification of existing ones, influencing the compound’s reactivity and applications.
類似化合物との比較
Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the oxygen bridge.
1,2-Epoxycyclohexane: Another epoxide with a different ring structure.
Tetramethyleneoxirane: A related compound with a different ring size and substitution pattern.
Uniqueness
(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol is unique due to its bicyclic structure and the presence of an oxygen bridge, which imparts distinctive reactivity and potential for diverse applications. This sets it apart from other similar compounds and makes it a valuable molecule in various fields of research and industry.
特性
CAS番号 |
77023-21-3 |
|---|---|
分子式 |
C7H8O2 |
分子量 |
124.14 g/mol |
IUPAC名 |
7-oxabicyclo[4.1.0]hepta-2,4-dien-1-ylmethanol |
InChI |
InChI=1S/C7H8O2/c8-5-7-4-2-1-3-6(7)9-7/h1-4,6,8H,5H2 |
InChIキー |
SAYYHXPTXWGFNW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2C(O2)(C=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide](/img/structure/B14447954.png)
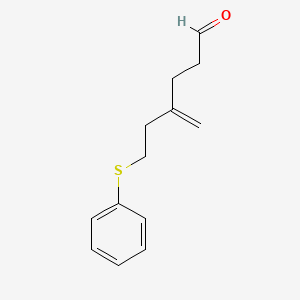

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide](/img/structure/B14447963.png)
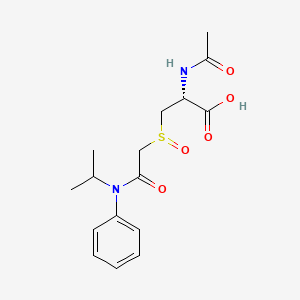

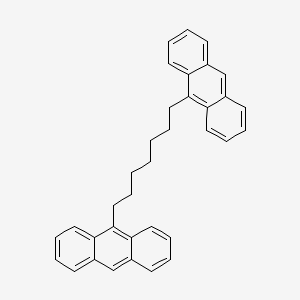
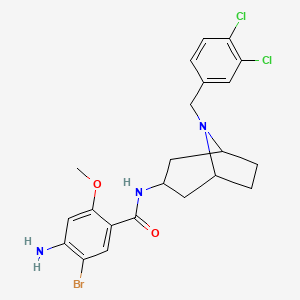
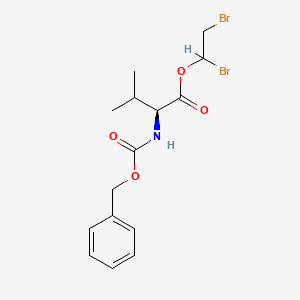
![N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine](/img/structure/B14447989.png)
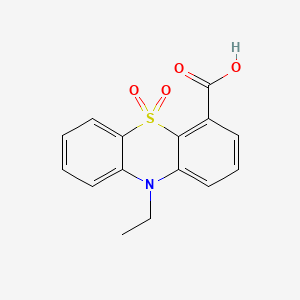
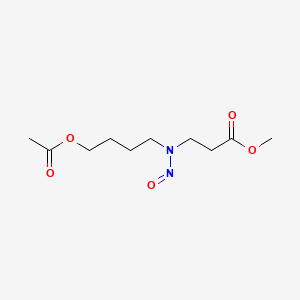
![4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1)](/img/structure/B14447999.png)
